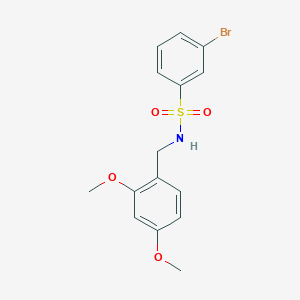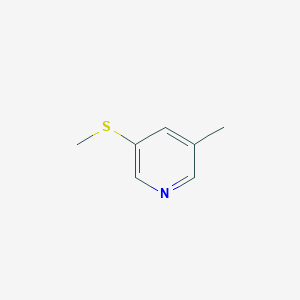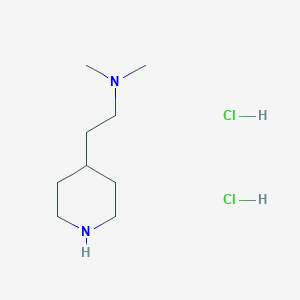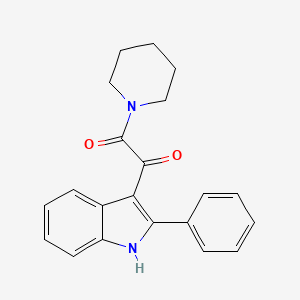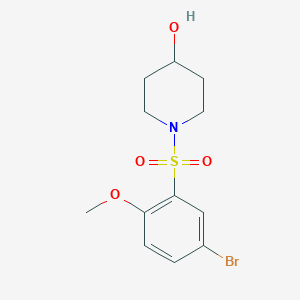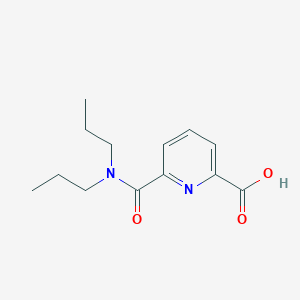
6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid
Overview
Description
6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H18N2O3 . It has a molecular weight of 250.3 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-[(dipropylamino)carbonyl]-2-pyridinecarboxylic acid . The InChI code is 1S/C13H18N2O3/c1-3-8-15(9-4-2)12(16)10-6-5-7-11(14-10)13(17)18/h5-7H,3-4,8-9H2,1-2H3,(H,17,18) .Physical and Chemical Properties Analysis
The compound is a solid at 20°C . It has a molecular weight of 250.3 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
1. Polymorphism in Pyridine-2,6-dicarboxylic Acid
Pyridine-2,6-dicarboxylic acid, closely related to 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid, demonstrates polymorphism with a tendency towards salt formation over carboxylic acid dimerisation. This attribute is crucial in understanding the solid-state architectures of related compounds (Grossel et al., 2006).
2. Synthesis of 4-Halogenated 6-diethylcarbamoylpyridine-2-carboxylic Acids
A methodology for synthesizing derivatives of pyridine-2-carboxylic acids, such as 4-halogenated 6-diethylcarbamoylpyridine-2-carboxylic acids, has been developed. These compounds are vital for creating non-symmetric tridentate aromatic chelating agents and ditopic ligands for functional dimetallic helicates (Chauvin et al., 2001).
3. Microwave-Promoted Syntheses of Pyridine Carboxamides
Microwave-promoted synthesis techniques have been employed for generating pyridine carboxamides and tert-carboximides from novel 6-acetylpyridine-2-carboxylic acids. These compounds have potential applications in various chemical reactions due to their unique functional groups (Su et al., 2009).
4. Coordination Chemistry with Dirhenium(II) Complexes
Pyridine-2-carboxylic acid, a close analog, has been studied in reactions with dirhenium(II) complexes. This research provides insights into the coordination chemistry and potential applications of similar pyridine carboxylic acids (Chattopadhyay et al., 2003).
5. Cocrystals of Dipicolinic Acid
Dipicolinic acid, another analogous compound, has been studied for its ability to form bicomponent cocrystals, demonstrating the versatility of pyridine dicarboxylic acids in forming noncovalent interactions in molecular systems (Bankiewicz & Wojtulewski, 2019).
6. Luminescent Properties of Lanthanide Complexes
Synthesized pyridine-2,6-dicarboxylic acid derivatives have been used to create Tb(III) and Eu(III) complexes, exhibiting significant fluorescence properties. These findings indicate potential applications in sensing and imaging technologies (Tang et al., 2006).
7. Noncovalent Interactions in Coordination Complexes
Research on coordination complexes of pyridine-2,6-dicarboxylic acid derivatives offers insights into the significance of noncovalent interactions in the structure and stability of these complexes, relevant for various applications in materials science (Mirzaei et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-(dipropylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-15(9-4-2)12(16)10-6-5-7-11(14-10)13(17)18/h5-7H,3-4,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWUTYOSKGFYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=NC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)
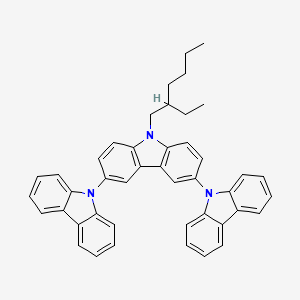
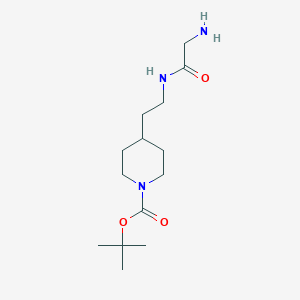

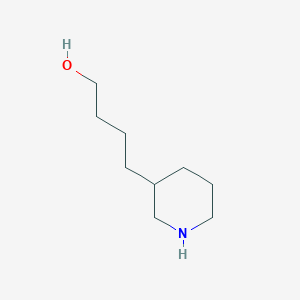

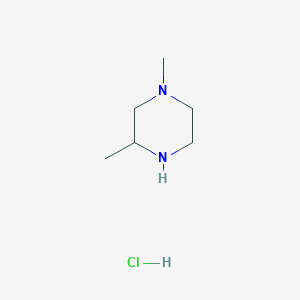
![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)
